molecular formula C13H22N2O2S B10885713 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(methylsulfonyl)piperazine

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(methylsulfonyl)piperazine

Cat. No.: B10885713
M. Wt: 270.39 g/mol
InChI Key: SQEPXEYASAOAHF-UHFFFAOYSA-N
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Description

1-(Bicyclo[221]hept-5-en-2-ylmethyl)-4-(methylsulfonyl)piperazine is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(methylsulfonyl)piperazine typically involves multiple steps. One common method starts with the preparation of the bicyclic core, followed by the introduction of the piperazine ring and the methylsulfonyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(methylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new alkyl or aryl groups.

Scientific Research Applications

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(methylsulfonyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(methylsulfonyl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine: This compound lacks the methylsulfonyl group, which may affect its reactivity and applications.

    Bicyclo[2.2.1]hept-5-en-2-ylmethyl dimethyl phosphite:

Uniqueness

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(methylsulfonyl)piperazine is unique due to its combination of a bicyclic core with a piperazine ring and a methylsulfonyl group. This unique structure imparts specific chemical and physical properties, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C13H22N2O2S

Molecular Weight

270.39 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-methylsulfonylpiperazine

InChI

InChI=1S/C13H22N2O2S/c1-18(16,17)15-6-4-14(5-7-15)10-13-9-11-2-3-12(13)8-11/h2-3,11-13H,4-10H2,1H3

InChI Key

SQEPXEYASAOAHF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC2CC3CC2C=C3

Origin of Product

United States

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